molecular formula C27H21FN4O2S2 B11482204 1-(1,3-benzothiazol-2-yl)-4-{4-[(4-fluorobenzyl)oxy]phenyl}-3-methyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one

1-(1,3-benzothiazol-2-yl)-4-{4-[(4-fluorobenzyl)oxy]phenyl}-3-methyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one

Cat. No.: B11482204
M. Wt: 516.6 g/mol
InChI Key: SLYUAGKICMNJDV-UHFFFAOYSA-N
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Description

1-(1,3-Benzothiazol-2-yl)-4-{4-[(4-fluorophenyl)methoxy]phenyl}-3-methyl-1H,4H,6H,7H,8H-pyrazolo[3,4-e][1,4]thiazepin-7-one is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure that combines benzothiazole, fluorophenyl, and pyrazolothiazepine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-benzothiazol-2-yl)-4-{4-[(4-fluorophenyl)methoxy]phenyl}-3-methyl-1H,4H,6H,7H,8H-pyrazolo[3,4-e][1,4]thiazepin-7-one typically involves multi-step reactions. The process begins with the preparation of the benzothiazole moiety, which is synthesized by treating 2-mercaptoaniline with acid chlorides The next step involves the formation of the pyrazolothiazepine ring system through cyclization reactions

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-Benzothiazol-2-yl)-4-{4-[(4-fluorophenyl)methoxy]phenyl}-3-methyl-1H,4H,6H,7H,8H-pyrazolo[3,4-e][1,4]thiazepin-7-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

1-(1,3-Benzothiazol-2-yl)-4-{4-[(4-fluorophenyl)methoxy]phenyl}-3-methyl-1H,4H,6H,7H,8H-pyrazolo[3,4-e][1,4]thiazepin-7-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1,3-benzothiazol-2-yl)-4-{4-[(4-fluorophenyl)methoxy]phenyl}-3-methyl-1H,4H,6H,7H,8H-pyrazolo[3,4-e][1,4]thiazepin-7-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C27H21FN4O2S2

Molecular Weight

516.6 g/mol

IUPAC Name

1-(1,3-benzothiazol-2-yl)-4-[4-[(4-fluorophenyl)methoxy]phenyl]-3-methyl-4,8-dihydropyrazolo[3,4-e][1,4]thiazepin-7-one

InChI

InChI=1S/C27H21FN4O2S2/c1-16-24-25(18-8-12-20(13-9-18)34-14-17-6-10-19(28)11-7-17)35-15-23(33)30-26(24)32(31-16)27-29-21-4-2-3-5-22(21)36-27/h2-13,25H,14-15H2,1H3,(H,30,33)

InChI Key

SLYUAGKICMNJDV-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(SCC(=O)N2)C3=CC=C(C=C3)OCC4=CC=C(C=C4)F)C5=NC6=CC=CC=C6S5

Origin of Product

United States

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